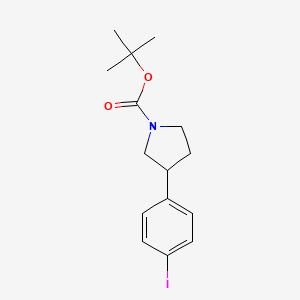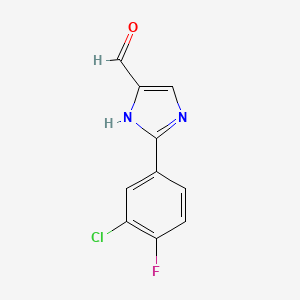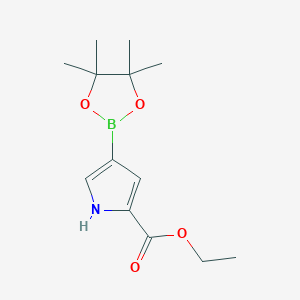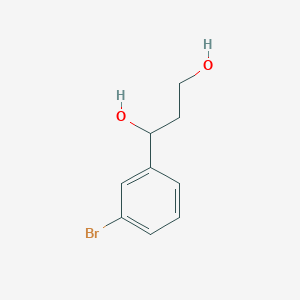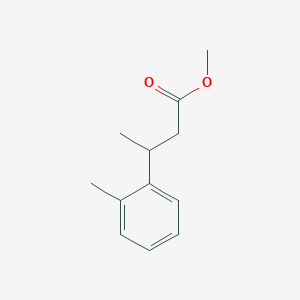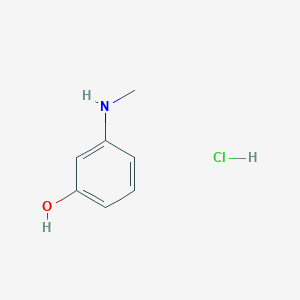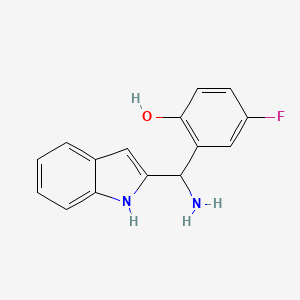
2-(Amino(1H-indol-2-yl)methyl)-4-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol is a synthetic organic compound that features an indole moiety, a fluorinated phenol, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable precursor, such as 2-nitrotoluene, the indole ring can be constructed through a Fischer indole synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group can be introduced through reductive amination, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichlorodicyanoquinone (DDQ)
Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential use in the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety could play a key role in these interactions due to its ability to participate in hydrogen bonding and π-π stacking interactions.
類似化合物との比較
Similar Compounds
(S)-2-[Amino(2-indolyl)methyl]-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-[Amino(2-indolyl)methyl]-4-bromophenol: Similar structure but with a bromine atom instead of fluorine.
(S)-2-[Amino(2-indolyl)methyl]-4-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol can impart unique properties such as increased metabolic stability and altered electronic properties, which can be advantageous in drug design.
特性
分子式 |
C15H13FN2O |
|---|---|
分子量 |
256.27 g/mol |
IUPAC名 |
2-[amino(1H-indol-2-yl)methyl]-4-fluorophenol |
InChI |
InChI=1S/C15H13FN2O/c16-10-5-6-14(19)11(8-10)15(17)13-7-9-3-1-2-4-12(9)18-13/h1-8,15,18-19H,17H2 |
InChIキー |
CNJHYEIMNMQSKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C(C3=C(C=CC(=C3)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
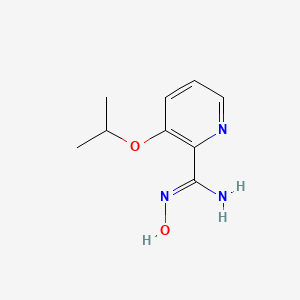
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)

